1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone
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Overview
Description
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 4th position and an iodine atom at the 6th position of the pyridine ring, along with an ethanone group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the iodination of 4-hydroxy-2-pyridone followed by the introduction of the ethanone group. The reaction conditions typically include the use of iodine and a suitable oxidizing agent in an organic solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ethanone group can also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-2-pyridinyl)ethanone: Lacks the iodine atom, resulting in different chemical and biological properties.
1-(4-Hydroxy-6-chloropyridin-2-YL)ethanone: Contains a chlorine atom instead of iodine, leading to variations in reactivity and biological activity.
1-(4-Hydroxy-6-bromopyridin-2-YL)ethanone:
Uniqueness
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
2-acetyl-6-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6INO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChI Key |
UCLMOVUSGJSEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)I |
Origin of Product |
United States |
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